

D-Val-Leu-Lys-pNA CAS number and molecular weight

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Compound of Interest

Compound Name: *D*-Val-Leu-Lys-pNA

Cat. No.: B10829147

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In-Depth Technical Guide: D-Val-Leu-Lys-pNA

For researchers, scientists, and professionals in drug development, understanding the tools of the trade is paramount. This guide provides a comprehensive overview of the chromogenic substrate **D-Val-Leu-Lys-pNA**, its properties, and its application in enzymatic assays.

Core Properties of D-Val-Leu-Lys-pNA and its Dihydrochloride Salt

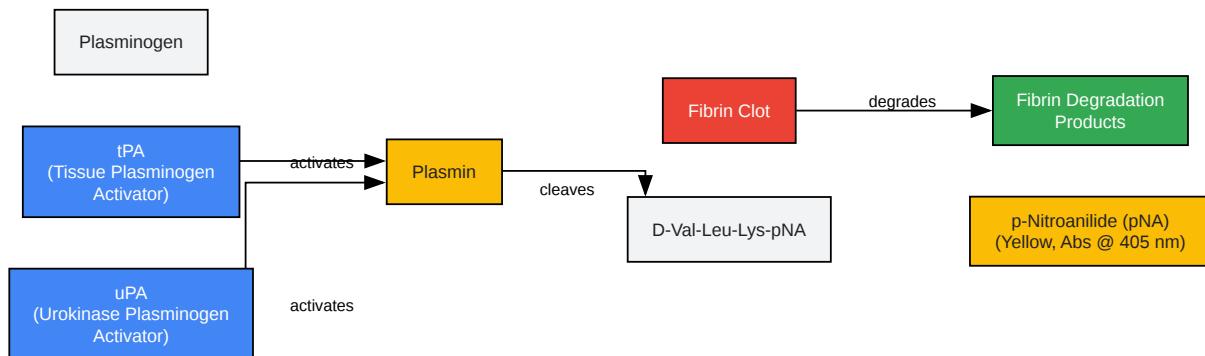
D-Val-Leu-Lys-pNA is a synthetic peptide widely utilized as a specific substrate for the serine protease plasmin.^[1] It is commercially available in two common forms: the free base and the dihydrochloride salt. The presence of the salt improves solubility and stability. The key quantitative data for both forms are summarized below for easy comparison.

Property	D-Val-Leu-Lys-pNA	D-Val-Leu-Lys-pNA Dihydrochloride
Synonyms	D-Val-Leu-Lys-p-nitroanilide, D-VLK-pNA, S 2251	D-Val-Leu-Lys-pNA dihydrochloride, D-Valyl-L- leucyl-L-lysine 4-nitroanilide dihydrochloride
CAS Number	63589-93-5[2]	62354-43-2[3][4][5]
Molecular Formula	C ₂₃ H ₃₈ N ₆ O ₅ [2]	C ₂₃ H ₃₈ N ₆ O ₅ · 2HCl[4][6]
Molecular Weight	478.6 g/mol [2]	551.51 g/mol [4][5][6]
Form	Powder	Powder[4]
Solubility	Soluble in water[2]	Water: 50 mg/mL[4]
Storage Temperature	-20°C	-20°C[4]

Mechanism of Action and the Plasminogen Activation System

D-Val-Leu-Lys-pNA serves as a colorimetric substrate for plasmin. The enzyme recognizes and cleaves the peptide sequence, releasing the p-nitroanilide (pNA) molecule. Liberated pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. This direct relationship between color intensity and enzymatic activity allows for a straightforward and sensitive assay of plasmin function.[2][3]

The broader biological context for the use of this substrate lies within the plasminogen activation system, a crucial pathway in fibrinolysis, the process of breaking down blood clots. The diagram below illustrates the key components and relationships within this pathway.



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Caption: The plasminogen activation pathway and the role of **D-Val-Leu-Lys-pNA**.

Experimental Protocol: Plasmin Activity Assay

The following provides a generalized methodology for determining plasmin activity using **D-Val-Leu-Lys-pNA**. Note that specific concentrations and incubation times may require optimization depending on the experimental conditions and the source of the enzyme.

Materials:

- **D-Val-Leu-Lys-pNA** dihydrochloride
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
- Purified plasmin or biological sample containing plasmin
- Microplate reader capable of measuring absorbance at 405 nm
- 96-well microplate

Procedure:

- Substrate Preparation: Prepare a stock solution of **D-Val-Leu-Lys-pNA** dihydrochloride in the assay buffer. A typical starting concentration is 1-10 mM.

- Reaction Setup: In a 96-well microplate, add the following to each well:
 - Assay Buffer
 - Plasmin standard or sample
 - Pre-warm the plate to the desired reaction temperature (e.g., 37°C).
- Initiate Reaction: Add the **D-Val-Leu-Lys-pNA** stock solution to each well to initiate the enzymatic reaction. The final substrate concentration should be optimized, but a common starting point is 0.1-1 mM.
- Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a specified period (e.g., 10-30 minutes).
- Data Analysis:
 - Calculate the rate of change in absorbance over time ($\Delta\text{Abs}/\text{min}$).
 - The concentration of pNA produced can be determined using the Beer-Lambert law ($A = \epsilon bc$), where A is the absorbance, ϵ is the molar extinction coefficient of pNA (approximately $10,600 \text{ M}^{-1}\text{cm}^{-1}$ at 405 nm), b is the path length of the cuvette or well, and c is the concentration.
 - Plot a standard curve using known concentrations of plasmin to determine the activity in the unknown samples.

This chromogenic assay provides a reliable and high-throughput method for quantifying plasmin activity, making **D-Val-Leu-Lys-pNA** an invaluable tool in research and development.

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